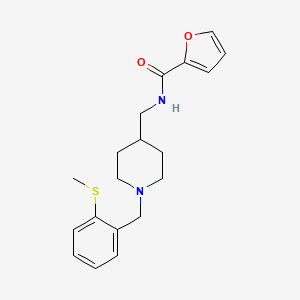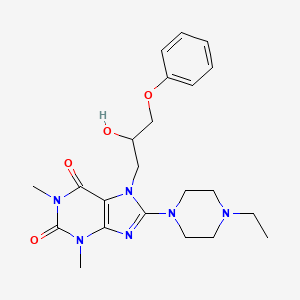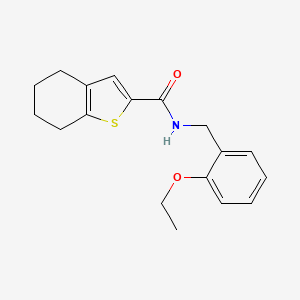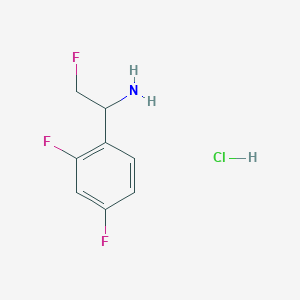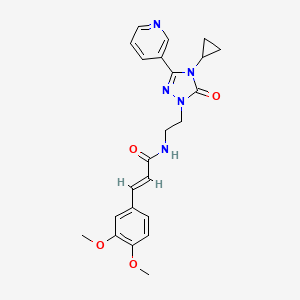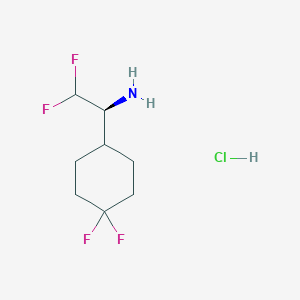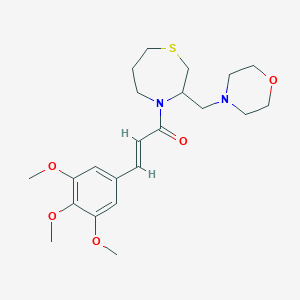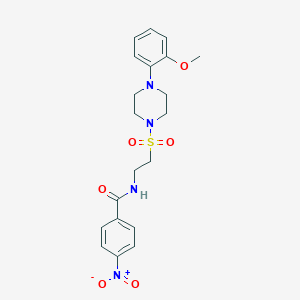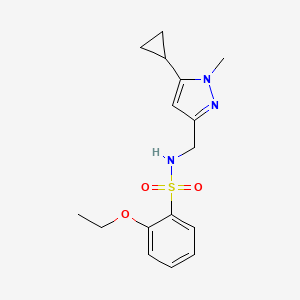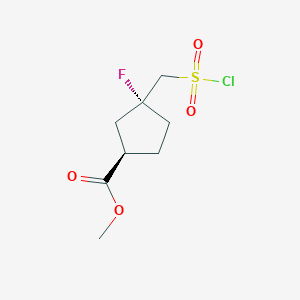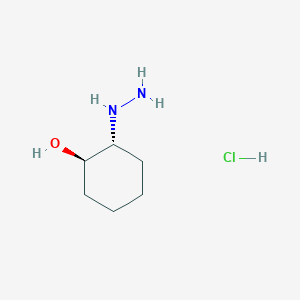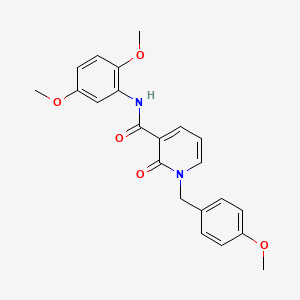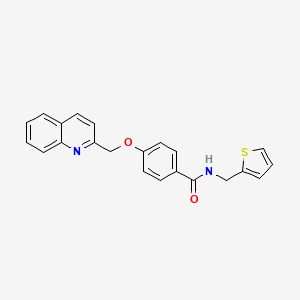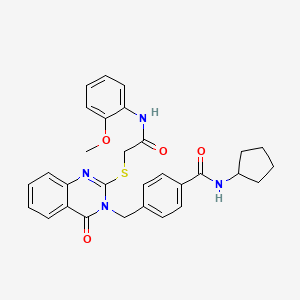
N-cyclopentyl-4-((2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Typically, the description of a compound includes its IUPAC name, molecular formula, and structural formula.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions used in each step of the synthesis.Molecular Structure Analysis
This involves determining the 3D structure of the molecule, including bond lengths, bond angles, and any functional groups present.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions required for the reaction and the products formed.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, and stability.科学研究应用
1. Synthesis and Structural Analysis
- The compound is involved in complex chemical syntheses, such as the creation of various derivatives with potential pharmacological properties. For example, Markosyan et al. (2000) describe the synthesis of related compounds through reactions involving amino derivatives, highlighting the compound's role in developing new chemical entities (Markosyan et al., 2000).
2. Pharmacological Exploration
- Compounds with similar structures have been explored for their potential as antimicrobial and antipsychotic agents. For instance, research by Desai et al. (2007) and Norman et al. (1996) indicates the investigation of related quinazoline derivatives for their antimicrobial and antipsychotic properties, respectively (Desai et al., 2007); (Norman et al., 1996).
3. Antitumor Potential
- Research by Marsham et al. (1989) on quinazoline antifolates with similar structures suggests potential applications in antitumor therapies. They explore the synthesis and efficacy of these compounds as inhibitors in cancer cell cultures, indicating the broader scope of research on compounds like N-cyclopentyl-4-((2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide in oncology (Marsham et al., 1989).
4. Role in Developing Photoluminescent Materials
- Aiello et al. (2002) discuss the synthesis of organometallic chromophores, including compounds with structures related to N-cyclopentyl-4-((2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide, for use in photoluminescent materials. This suggests potential applications in material science and engineering (Aiello et al., 2002).
安全和危害
This involves understanding the potential risks associated with handling or using the compound, including toxicity and flammability.
未来方向
This involves predicting potential future research directions or applications for the compound based on its properties and effects.
属性
IUPAC Name |
N-cyclopentyl-4-[[2-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N4O4S/c1-38-26-13-7-6-12-25(26)32-27(35)19-39-30-33-24-11-5-4-10-23(24)29(37)34(30)18-20-14-16-21(17-15-20)28(36)31-22-8-2-3-9-22/h4-7,10-17,22H,2-3,8-9,18-19H2,1H3,(H,31,36)(H,32,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXOLBJGDWHNRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NC5CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-4-((2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(3,4-Dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-(1-methylindol-3-yl)sulfonylethanone](/img/structure/B2834665.png)
